molecular formula C12H11B B1330579 1-(Bromomethyl)-4-methylnaphthalene CAS No. 41791-10-0

1-(Bromomethyl)-4-methylnaphthalene

Cat. No.: B1330579
CAS No.: 41791-10-0
M. Wt: 235.12 g/mol
InChI Key: NZKCVSUVCPKNPU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by a bromomethyl group attached to the first carbon and a methyl group attached to the fourth carbon of the naphthalene ring

Scientific Research Applications

1-(Bromomethyl)-4-methylnaphthalene finds applications in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

Target of Action

Similar compounds have been used to access bicyclic peptides with diverse conformations . Bicyclic peptides are a powerful modality for engaging challenging drug targets such as protein-protein interactions .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions , which could potentially lead to modifications of target proteins or other biomolecules.

Pharmacokinetics

The compound’s molecular weight of 221093 suggests that it could potentially be absorbed and distributed in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the benzylic position, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of N-bromosuccinimide and radical initiators remains common, but the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methylnaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form 1-(Bromomethyl)-4-methyl-1,4-naphthoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of 4-methylnaphthalene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted derivatives like 1-(Azidomethyl)-4-methylnaphthalene.

    Oxidation: 1-(Bromomethyl)-4-methyl-1,4-naphthoquinone.

    Reduction: 4-Methylnaphthalene.

Comparison with Similar Compounds

1-(Bromomethyl)-4-methylnaphthalene can be compared with other similar compounds, such as:

    1-(Bromomethyl)naphthalene: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.

    4-Methylnaphthalene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(Chloromethyl)-4-methylnaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

Properties

IUPAC Name

1-(bromomethyl)-4-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKCVSUVCPKNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313928
Record name 1-(bromomethyl)-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41791-10-0
Record name NSC278616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(bromomethyl)-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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